1-(3,4-dichlorophenyl)-N-[3-(dimethylamino)propyl]-7,7-dimethyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-dichlorophenyl)-N-[3-(dimethylamino)propyl]-7,7-dimethyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide is a synthetic organic compound. It belongs to the class of quinoline derivatives, which are known for their diverse biological activities. This compound is characterized by its complex structure, which includes a dichlorophenyl group, a dimethylamino propyl chain, and a hexahydroquinoline core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dichlorophenyl)-N-[3-(dimethylamino)propyl]-7,7-dimethyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide typically involves multiple steps:
Formation of the Hexahydroquinoline Core: This can be achieved through a Povarov reaction, where an aniline derivative reacts with an aldehyde and an alkene in the presence of an acid catalyst.
Introduction of the Dichlorophenyl Group: This step involves the chlorination of a phenyl ring, followed by its attachment to the hexahydroquinoline core through a Friedel-Crafts acylation reaction.
Attachment of the Dimethylamino Propyl Chain: This is typically done via a nucleophilic substitution reaction, where a dimethylamino propyl halide reacts with the intermediate compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
1-(3,4-dichlorophenyl)-N-[3-(dimethylamino)propyl]-7,7-dimethyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce alcohol derivatives.
Scientific Research Applications
1-(3,4-dichlorophenyl)-N-[3-(dimethylamino)propyl]-7,7-dimethyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(3,4-dichlorophenyl)-N-[3-(dimethylamino)propyl]-7,7-dimethyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or DNA, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(3,4-dichlorophenyl)-3-(dimethylamino)propan-1-one hydrochloride
- 1-(3,4-dichlorophenyl)-3-dimethylamino-1-propanone Hydrochloride
Uniqueness
1-(3,4-dichlorophenyl)-N-[3-(dimethylamino)propyl]-7,7-dimethyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide is unique due to its specific structural features, such as the hexahydroquinoline core and the combination of functional groups. These features contribute to its distinct chemical and biological properties, setting it apart from other similar compounds.
Properties
Molecular Formula |
C23H27Cl2N3O3 |
---|---|
Molecular Weight |
464.4 g/mol |
IUPAC Name |
1-(3,4-dichlorophenyl)-N-[3-(dimethylamino)propyl]-7,7-dimethyl-2,5-dioxo-6,8-dihydroquinoline-3-carboxamide |
InChI |
InChI=1S/C23H27Cl2N3O3/c1-23(2)12-19-15(20(29)13-23)11-16(21(30)26-8-5-9-27(3)4)22(31)28(19)14-6-7-17(24)18(25)10-14/h6-7,10-11H,5,8-9,12-13H2,1-4H3,(H,26,30) |
InChI Key |
ACKGHCRXIFGLBM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C=C(C(=O)N2C3=CC(=C(C=C3)Cl)Cl)C(=O)NCCCN(C)C)C(=O)C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.